molecular formula C25H30ClN3O3 B1676198 Adimolol hydrochloride hydrate CAS No. 75708-29-1

Adimolol hydrochloride hydrate

Cat. No.: B1676198
CAS No.: 75708-29-1
M. Wt: 456.0 g/mol
InChI Key: WXUATBZTSZGPQT-UHFFFAOYSA-N
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Description

Adimolol hydrochloride hydrate is a pharmaceutical compound known for its antihypertensive properties. It acts as a non-selective antagonist of alpha-1, alpha-2, and beta-adrenergic receptors. This compound is used primarily in the treatment of hypertension and related cardiovascular conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adimolol hydrochloride hydrate involves the reaction between 1-naphthyl glycidyl ether and 3-(3-amino-3-methylbutyl)-1H-benzimidazol-2-one. The reaction conditions typically include the use of solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. Techniques such as crystallization and purification are employed to obtain the hydrate form of the compound .

Chemical Reactions Analysis

Types of Reactions: Adimolol hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Adimolol hydrochloride hydrate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of adrenergic receptor antagonists.

    Biology: The compound is employed in research related to cardiovascular physiology and pharmacology.

    Medicine: this compound is investigated for its potential therapeutic effects in treating hypertension and other cardiovascular diseases.

    Industry: The compound is used in the development of antihypertensive drugs and formulations.

Mechanism of Action

Adimolol hydrochloride hydrate exerts its effects by blocking alpha-1, alpha-2, and beta-adrenergic receptors. This action leads to the relaxation of blood vessels, resulting in a decrease in blood pressure. The compound’s molecular targets include adrenergic receptors located in various tissues, including the heart and blood vessels. The pathways involved in its mechanism of action include the inhibition of adrenergic signaling, which reduces vascular resistance and cardiac output .

Properties

IUPAC Name

3-[3-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]-3-methylbutyl]-1H-benzimidazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3.ClH/c1-25(2,14-15-28-22-12-6-5-11-21(22)27-24(28)30)26-16-19(29)17-31-23-13-7-9-18-8-3-4-10-20(18)23;/h3-13,19,26,29H,14-17H2,1-2H3,(H,27,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUATBZTSZGPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN1C2=CC=CC=C2NC1=O)NCC(COC3=CC=CC4=CC=CC=C43)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75708-29-1
Record name Men 935
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075708291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ADIMOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9QT537UWA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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